Cimbuterol-d9

Beschreibung

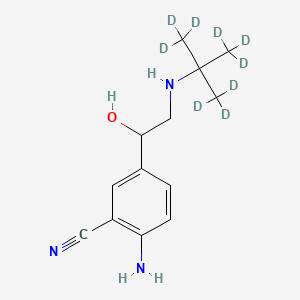

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKQAXQGZIBJFS-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746881 | |

| Record name | 2-Amino-5-(1-hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-04-4 | |

| Record name | 2-Amino-5-(1-hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1246819-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cimbuterol-d9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a scarcity of publicly available, in-depth research data specifically for Cimbuterol, this guide leverages data from the closely related and extensively studied β2-adrenergic agonist, Clenbuterol. The pharmacological and physiological effects of Cimbuterol are presumed to be very similar to those of Clenbuterol, and as such, the latter serves as a proxy for the purposes of this technical document. Cimbuterol-d9, being a deuterated isotopologue of Cimbuterol, is functionally identical to its non-deuterated counterpart in biological systems and is primarily utilized as an internal standard for analytical quantification.

Core Concepts: Understanding Cimbuterol-d9

Cimbuterol-d9 is the deuterated form of Cimbuterol, a potent and selective β2-adrenergic receptor agonist. Its primary application in research and development is as a traceable internal standard for the accurate quantification of Cimbuterol in biological matrices using mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The biological activity of Cimbuterol-d9 is conferred by its non-deuterated counterpart, Cimbuterol. As a β2-adrenergic agonist, Cimbuterol mimics the action of endogenous catecholamines like epinephrine and norepinephrine, primarily at the β2-adrenergic receptors. This interaction triggers a cascade of intracellular signaling events that lead to a variety of physiological responses, most notably bronchodilation and anabolic effects on skeletal muscle.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₃H₁₀D₉N₃O |

| Molecular Weight | 242.36 g/mol |

| CAS Number | 1246819-04-4 |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol |

Primary Use and Mechanism of Action

The principal utility of Cimbuterol-d9 is as an internal standard in analytical chemistry. Its deuteration imparts a distinct mass difference from the endogenous Cimbuterol, allowing for precise and accurate quantification in complex samples.

The biological effects of Cimbuterol are mediated through its agonistic activity at β2-adrenergic receptors. The canonical signaling pathway is initiated by the binding of Cimbuterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event leads to a conformational change in the receptor, activating the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.

Signaling Pathways

The activation of β2-adrenergic receptors by agonists like Cimbuterol can trigger multiple downstream signaling cascades.

In addition to the canonical Gs pathway, β2-adrenergic receptor stimulation can also engage β-arrestin-mediated signaling, which can lead to the activation of other pathways, such as the MAPK/ERK pathway, and can also be involved in receptor desensitization and internalization.

Quantitative Data (Derived from Clenbuterol Studies)

The following tables summarize key quantitative parameters for Clenbuterol, which are expected to be comparable to Cimbuterol.

Receptor Binding Affinity

| Compound | Receptor | Tissue | Kd (nM) | Reference |

| Clenbuterol | β2-Adrenergic | Porcine Adipocyte | 100-200 | |

| Clenbuterol | β2-Adrenergic | Equine Tracheal Muscle | 24 |

In Vitro Potency

| Compound | Assay | Tissue | EC₅₀ (nM) | Reference |

| Clenbuterol | Muscle Relaxation | Equine Tracheal Muscle | 2.1 |

Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol is adapted from studies determining the binding affinity of β-agonists to their receptors.

Objective: To determine the dissociation constant (Kd) of Cimbuterol for the β2-adrenergic receptor.

Materials:

-

Tissue homogenates rich in β2-adrenergic receptors (e.g., lung, skeletal muscle)

-

Radiolabeled antagonist (e.g., [³H]CGP-12177)

-

Cimbuterol solutions of varying concentrations

-

Non-specific binding control (e.g., high concentration of a non-labeled antagonist like propranolol)

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation counter and fluid

Methodology:

-

Prepare tissue homogenates by mechanical disruption followed by centrifugation to isolate the membrane fraction.

-

In a series of tubes, incubate a fixed concentration of the radiolabeled antagonist with varying concentrations of unlabeled Cimbuterol and the membrane preparation.

-

Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a non-labeled antagonist (non-specific binding).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ of Cimbuterol, from which the Ki (and subsequently Kd) can be calculated using the Cheng-Prusoff equation.

In Vivo Study of Anabolic Effects in a Rodent Model

This protocol is a generalized representation of studies investigating the muscle-growth promoting effects of β-agonists.

Objective: To evaluate the effect of Cimbuterol on skeletal muscle mass in rodents.

Materials:

-

Laboratory rodents (e.g., Wistar rats)

-

Cimbuterol

-

Vehicle control (e.g., saline)

-

Animal balance

-

Surgical instruments for tissue collection

-

Analytical balance for organ weighing

Methodology:

-

Acclimate animals to the housing conditions for at least one week.

-

Divide the animals into two groups: a control group receiving the vehicle and a treatment group receiving Cimbuterol.

-

Administer Cimbuterol or vehicle daily for a predetermined period (e.g., 2-4 weeks) via an appropriate route (e.g., oral gavage, subcutaneous injection).

-

Monitor animal body weight and food intake regularly throughout the study.

-

At the end of the treatment period, euthanize the animals using an approved method.

-

Dissect specific skeletal muscles (e.g., gastrocnemius, soleus, tibialis anterior) and weigh them.

-

Statistical analysis (e.g., t-test or ANOVA) is performed to compare the muscle weights between the control and treated groups.

Conclusion

Cimbuterol-d9 is an indispensable tool for the precise analytical determination of Cimbuterol. The biological activities of Cimbuterol, as a potent β2-adrenergic agonist, are of significant interest to researchers in areas such as respiratory diseases and muscle physiology. While specific, in-depth data on Cimbuterol remains limited in the public domain, the extensive research on the closely related compound, Clenbuterol, provides a valuable framework for understanding its mechanism of action and potential physiological effects. Further research dedicated specifically to Cimbuterol is warranted to fully elucidate its pharmacological profile.

Synthesis and Isotopic Labeling of Cimbuterol-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Cimbuterol-d9, a deuterated analog of the β2-adrenergic agonist Cimbuterol. Deuterium-labeled internal standards are critical for accurate quantification in pharmacokinetic and metabolic studies, as well as for use in doping control analysis. This document outlines a likely synthetic pathway, details experimental protocols based on the synthesis of closely related compounds, and presents relevant quantitative data.

Overview of the Synthetic Strategy

The synthesis of Cimbuterol-d9 involves a multi-step process starting from a readily available precursor, p-aminoacetophenone. The core of the strategy is the introduction of the deuterium atoms via the use of a deuterated reagent, specifically tert-butylamine-d9. The general synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for Cimbuterol-d9.

Experimental Protocols

The following experimental protocols are based on established procedures for the synthesis of the non-deuterated analog and the closely related deuterated compound, Clenbuterol-d9.

Synthesis of 4-amino-3-cyanoacetophenone

-

Bromination of p-aminoacetophenone: To a solution of p-aminoacetophenone in toluene, add N-bromosuccinimide portion-wise while maintaining the temperature below 40°C. After the addition is complete, stir the mixture for 15 minutes. Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent to yield 4-amino-3-bromoacetophenone.

-

Cyanation of 4-amino-3-bromoacetophenone: Heat a mixture of 4-amino-3-bromoacetophenone and copper(I) cyanide in dry dimethylformamide under a nitrogen atmosphere. After the reaction is complete, pour the mixture into a ferric chloride/hydrochloric acid solution and then into water. Extract the aqueous mixture with dichloromethane. Wash the combined organic extracts with water and saturated sodium bicarbonate solution. Dry the organic layer and evaporate the solvent. Recrystallize the residue from ethanol to obtain 4-amino-3-cyanoacetophenone.

Synthesis of 2-bromo-1-(4-amino-3-cyanophenyl)ethan-1-one

-

Heat a mixture of 4-amino-3-cyanoacetophenone and copper(II) bromide in a mixture of ethyl acetate and chloroform at reflux.

-

Add ethanol to the mixture and continue refluxing.

-

Filter the hot mixture and wash the filter cake with a hot methanol/dichloromethane solution.

-

Evaporate the combined organic solutions to dryness. Stir the residue in dichloromethane and collect the solid product.

Synthesis of 1-(4-amino-3-cyanophenyl)-2-(tert-butylamino-d9)ethan-1-one

-

Add the 2-bromo-1-(4-amino-3-cyanophenyl)ethan-1-one obtained in the previous step to a solution of tert-butylamine-d9 in ethanol at 5°C under a nitrogen atmosphere.

-

Allow the mixture to warm to 30°C with stirring.

Synthesis of Cimbuterol-d9

-

Cool the solution from the previous step to 10°C and add sodium borohydride portion-wise.

-

Allow the mixture to warm and stir until the reaction is complete.

-

Evaporate the solvent and wash the residue with water.

-

Dry the residue and purify by recrystallization from a suitable solvent system (e.g., methanol/isopropanol) to yield Cimbuterol-d9.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of Cimbuterol-d9 and its intermediates. The data for the synthesis of the D9 analog of the closely related Clenbuterol is included for reference.

Table 1: Synthesis of D9-Clenbuterol Hydrochloride Intermediates

| Step | Product | Yield | Purity (HPLC) | Deuterium Abundance |

|---|---|---|---|---|

| 1 | 4-amino-α-(tert-butylamino-d9)-3,5-dichloroacetophenone hydrochloride | 35% | 99% | 98 atom% D |

Data derived from the synthesis of a closely related compound as described in patent CN104387284A.

Table 2: Reduction of Ketone Intermediate to D9-Clenbuterol Hydrochloride

| Reducing Agent | Solvent | Yield | Purity (HPLC) | Deuterium Abundance |

|---|---|---|---|---|

| LiAlH4 | Tetrahydrofuran | 54% | 99% | 98 atom% D |

| Pd/C, H2 | Ethanol/Water | 76% | - | - |

Data derived from the synthesis of a closely related compound as described in patent CN104387284A.

Table 3: Isotopic Purity of Deuterated Cimbuterol

| Compound | Isotopic Abundance | Analytical Method | Reference |

|---|

| Cimbuterol-d9 | 98.4% | LC-MS/MS, ¹H NMR | Tu et al., 2016[1] |

Characterization

The final product, Cimbuterol-d9, should be characterized using a combination of analytical techniques to confirm its identity, purity, and isotopic enrichment.

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of nine deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the positions of deuterium labeling by the absence of corresponding proton signals.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final compound.

Logical Relationships in the Synthesis

The synthesis of Cimbuterol-d9 is a sequential process where the successful completion of each step is critical for the next. The logical flow of the synthesis is illustrated below.

Caption: Logical flow and key requirements of the Cimbuterol-d9 synthesis.

This technical guide provides a foundational understanding of the synthesis and isotopic labeling of Cimbuterol-d9. Researchers and drug development professionals can use this information as a starting point for the in-house production of this important analytical standard. It is crucial to note that the detailed experimental conditions may require optimization for yield and purity.

References

Cimbuterol-d9 CAS number and molecular weight

This technical guide provides a comprehensive overview of Cimbuterol-d9, a deuterated isotopologue of the β-adrenergic agonist Cimbuterol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical applications, and presumed biological signaling pathways.

Core Compound Data

Cimbuterol-d9 is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Cimbuterol and other related β-agonists in various matrices. Its deuteration provides a distinct mass shift, facilitating precise measurements by mass spectrometry.

| Property | Value |

| CAS Number | 1246819-04-4 |

| Molecular Formula | C₁₃H₁₀D₉N₃O |

| Molecular Weight | Approximately 242.36 g/mol |

| Synonyms | Cimbuterol-(tert-butyl-d9), 2-Amino-5-(2-tert-butyl-d9-amino-1-hydroxyethyl)benzonitrile |

Analytical Applications and Methodologies

Cimbuterol-d9 is a critical reference material for quantitative analysis using techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its use as an internal standard helps to correct for matrix effects and variations in sample preparation and instrument response, ensuring the accuracy and reliability of analytical data.

Experimental Protocol: Quantification of β-Agonists in Biological Samples using LC-MS/MS with Cimbuterol-d9 Internal Standard

This protocol is a generalized procedure based on established methods for the analysis of related β-agonists like Clenbuterol.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Hydrolysis: To 1 mL of urine sample, add a β-glucuronidase solution to deconjugate any metabolites.

-

Extraction:

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with water and a weak organic solvent to remove interferences.

-

Elute the analyte and the internal standard with a methanolic solution containing a small percentage of ammonia.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of formic acid to improve ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte (Cimbuterol) and the internal standard (Cimbuterol-d9) are monitored.

-

Synthesis and Characterization

The synthesis of Cimbuterol-d9 involves the use of deuterated reagents to introduce nine deuterium atoms into the tert-butyl group of the Cimbuterol molecule. A published method describes a stable and simple synthetic route to produce high-purity Cimbuterol-d9 with an isotopic abundance of 98.4%.[2] The structural confirmation and isotopic abundance are typically determined using ¹H NMR and liquid chromatography-tandem mass spectrometry.[2]

Postulated Signaling Pathway

As a β-adrenergic agonist, Cimbuterol is expected to exert its biological effects through the β2-adrenergic receptor signaling pathway. While specific studies on Cimbuterol's signaling are limited, the pathway for the closely related and well-studied β2-agonist, Clenbuterol, serves as an excellent model.

β2-Adrenergic Receptor Signaling Cascade

Activation of the β2-adrenergic receptor by an agonist like Cimbuterol initiates a cascade of intracellular events. This process is crucial for its therapeutic effects, such as bronchodilation.

Caption: The proposed signaling pathway of Cimbuterol via the β2-adrenergic receptor.

Alternative Signaling Pathway: Akt/eNOS/NO

Research on Clenbuterol has also revealed an alternative signaling pathway involving Akt, endothelial nitric oxide synthase (eNOS), and nitric oxide (NO). This pathway may contribute to some of the cardiovascular effects of β2-agonists.

Caption: Postulated alternative signaling pathway for Cimbuterol involving Akt and eNOS.

Conclusion

Cimbuterol-d9 is an indispensable tool for the accurate and reliable quantification of Cimbuterol and related compounds in various scientific disciplines, from food safety to pharmaceutical research. Understanding its chemical properties, analytical methodologies, and the biological pathways it likely influences is crucial for its effective application in research and development. The signaling pathways of the closely related compound Clenbuterol provide a strong framework for predicting the molecular mechanisms of Cimbuterol's action.

References

Deuterated Cimbuterol: A Technical Guide for Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cimbuterol is a β2-adrenergic receptor agonist, a class of compounds known for their bronchodilatory and tocolytic effects. In research, particularly in pharmacokinetic, metabolic, and doping control studies, the use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the target analyte. Deuterated cimbuterol, specifically D9-cimbuterol, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. Its chemical properties are nearly identical to unlabeled cimbuterol, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for clear differentiation by the mass spectrometer. This guide provides a comprehensive overview of deuterated cimbuterol for research purposes, including its synthesis, analytical methodologies, and relevant biological pathways.

Physicochemical Properties and Synthesis of Deuterated Cimbuterol

Deuterated cimbuterol (D9-cimbuterol) is synthesized to have a high isotopic purity, typically around 98.4%.[1] The deuterium atoms are strategically placed on the tert-butyl group, a site less susceptible to back-exchange with hydrogen atoms, ensuring the stability of the label throughout the analytical process.

Synthesis:

The synthesis of D9-cimbuterol generally involves the use of a deuterated starting material, such as deuterated tert-butylamine (tert-butyl-d9-amine), which is then reacted with a suitable precursor to form the final product. A common synthetic route for related compounds like deuterated clenbuterol starts with 4-amino-acetophenone, which undergoes chlorination and bromination. The resulting bromoketone is then reacted with deuterated tert-butylamine to form a ketoamine, which is subsequently reduced to yield the final deuterated product.[2] A similar strategy is employed for the synthesis of D9-cimbuterol, resulting in a product with high isotopic abundance.[1]

Quantitative Analysis Using Deuterated Cimbuterol as an Internal Standard

The use of deuterated cimbuterol as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of cimbuterol in biological matrices. This approach, known as isotope dilution mass spectrometry, corrects for variations in sample preparation, matrix effects, and instrument response.

Mass Spectrometry

In positive electrospray ionization (ESI+) mode, both cimbuterol and D9-cimbuterol are readily protonated. The precursor ions ([M+H]⁺) are then subjected to collision-induced dissociation (CID) to generate characteristic product ions. Based on the fragmentation patterns of the structurally similar clenbuterol, the following mass transitions are expected for cimbuterol and D9-cimbuterol:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Cimbuterol | 277.1 | 203.0 | 259.1 |

| Deuterated Cimbuterol (D9) | 286.1 | 204.0 | 268.1 |

Note: These values are based on the analysis of the closely related compound clenbuterol and its D9-labeled internal standard. The m/z values for cimbuterol and its deuterated form are expected to be very similar. The product ion at m/z 203.0 for clenbuterol corresponds to the loss of the tert-butyl group, and the corresponding ion at m/z 204.0 for the D9 variant supports the localization of the deuterium atoms on this group.

Bioanalytical Method Validation

A robust bioanalytical method using deuterated cimbuterol as an internal standard should be fully validated according to regulatory guidelines. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. The following table summarizes typical acceptance criteria for such a method:

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |

| Recovery | Consistent, precise, and reproducible. |

| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources. |

| Stability | Analyte should be stable in the matrix for the expected duration of sample handling, storage, and analysis. |

A study developing and validating an LC-MS/MS method for ten beta-agonists, including cimbuterol and its deuterated internal standard, in bovine urine reported satisfactory results for linearity, decision limits (CCα), and detection capability (CCβ), with recoveries ranging from 73.67% to 118.80%.[3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Urine

This protocol is a representative example for the extraction of cimbuterol from a biological matrix.

Materials:

-

Urine sample

-

Deuterated cimbuterol (D9-cimbuterol) internal standard working solution

-

Phosphate buffer (pH 6)

-

Mixed-mode cation exchange (MCX) SPE cartridges

-

Methanol

-

Acetonitrile

-

Ammonium hydroxide

-

Dichloromethane

-

Mobile phase for reconstitution

Procedure:

-

Spike a known volume of urine sample with the deuterated cimbuterol internal standard solution.

-

Add phosphate buffer to adjust the pH to 6.0.

-

Condition the MCX SPE cartridge with methanol followed by water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Dry the cartridge under vacuum.

-

Elute the analyte and internal standard with a mixture of methanol, acetonitrile, and ammonium hydroxide.

-

A second elution with a mixture of methanol and dichloromethane can be performed to ensure complete recovery.

-

Evaporate the combined eluates to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium acetate

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.8 mL/min

-

Gradient: A gradient elution is typically used to separate the analyte from matrix components.

-

Injection Volume: 10 µL

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for cimbuterol and D9-cimbuterol as listed in the table above.

Signaling Pathway and Experimental Workflow Visualizations

Cimbuterol Signaling Pathway

Cimbuterol, as a β2-adrenergic receptor agonist, exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to various physiological responses.

Caption: Signaling pathway of cimbuterol via the β2-adrenergic receptor.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantitative analysis of cimbuterol in a biological matrix using deuterated cimbuterol as an internal standard.

Caption: Bioanalytical workflow for cimbuterol quantification.

Conclusion

Deuterated cimbuterol is an indispensable tool for the accurate and reliable quantification of cimbuterol in research settings. Its use as an internal standard in LC-MS/MS methods allows for the mitigation of analytical variability, leading to high-quality data that is essential for pharmacokinetic studies, drug metabolism research, and regulatory compliance in areas such as doping control. The methodologies and pathways described in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.

References

An In-depth Technical Guide to Cimbuterol-d9: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biochemical pathways associated with Cimbuterol-d9. This deuterated analogue of Cimbuterol serves as a critical internal standard in various analytical applications, particularly in residue analysis and pharmacokinetic studies.

Core Physical and Chemical Properties

Cimbuterol-d9 is the deuterium-labeled version of Cimbuterol, a β-adrenergic agonist. The incorporation of nine deuterium atoms enhances its mass, making it an ideal internal standard for mass spectrometry-based quantification of Cimbuterol.

| Property | Value | Reference |

| CAS Number | 1246819-04-4 | [1][2] |

| Molecular Formula | C₁₃H₁₀D₉N₃O | |

| Molecular Weight | 242.36 g/mol | [2] |

| IUPAC Name | 2-Amino-5-(2-tert-butyl-D9-amino-1-hydroxyethyl)benzonitrile | [1] |

| Synonyms | 4-Amino-α-(tert-butyl-d9-aminomethyl)-3,5-dichlorobenzyl alcohol, 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butyl-d9-amino)ethanol | [3] |

| Melting Point | 173 °C (for the non-deuterated form) | [2] |

| Storage Temperature | 2-8°C |

Experimental Protocols

Cimbuterol-d9 is primarily utilized as an internal standard in chromatographic and mass spectrometric methods for the detection and quantification of Cimbuterol in various biological matrices.[4]

a) Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting Cimbuterol from biological samples involves solid-phase extraction.

-

Sample Pre-treatment: A biological sample (e.g., urine, plasma, tissue homogenate) is diluted, and a known concentration of Cimbuterol-d9 internal standard is added.[4]

-

Column Conditioning: A strongly acidic cation exchanger cartridge column (e.g., 500 mg) is conditioned by passing methanol and water through it sequentially.[5]

-

Sample Loading: The pre-treated sample is loaded onto the conditioned SPE column.

-

Washing: The column is washed with methanol to remove interfering substances.[5]

-

Elution: The analyte and internal standard are eluted from the column using a mixture of ammonia solution and methanol (e.g., 1:49 v/v).[5]

-

Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. The residue is then reconstituted in a suitable solvent system, such as a mixture of acetonitrile, formic acid, and water, for subsequent analysis.[5]

b) Analytical Instrumentation: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method for the quantification of Cimbuterol.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Inertsil® ODS-3V, 150 x 4.6 mm, 5µm) is typically used.[6]

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5mM ammonium acetate) is employed.[6]

-

Flow Rate: A typical flow rate is 1 mL/min.[6]

-

-

Mass Spectrometric Detection:

Signaling Pathway and Mechanism of Action

As a β-adrenergic agonist, Cimbuterol exerts its effects by stimulating β-adrenergic receptors. The primary signaling pathway is initiated by the binding of the agonist to the β2-adrenergic receptor, a G-protein coupled receptor. This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.

Caption: Simplified signaling cascade of Cimbuterol.

Analytical Workflow

The use of Cimbuterol-d9 as an internal standard is integral to ensuring the accuracy and precision of quantitative analytical methods. A typical workflow for the analysis of Cimbuterol in a biological sample is depicted below.

Caption: Standard workflow for Cimbuterol analysis.

References

- 1. Cimbuterol-D9 - Traceable Reference Standard for Residue Analysis (CAS 1246819-04-4) [witega.de]

- 2. Cimbuterol-d9 | 1246819-04-4 | WZB81904 | Biosynth [biosynth.com]

- 3. CLENBUTEROL D9 CAS#: 129138-58-5 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Cimbuterol-d9 for Analytical and Research Applications

Abstract: This document provides a comprehensive technical overview of Cimbuterol-d9, a deuterated isotopologue of the β-adrenergic agonist Cimbuterol. Designed for researchers, scientists, and drug development professionals, this guide details the compound's properties, supplier information, and critical applications as an internal standard in analytical chemistry. It includes a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows and visualizes key processes through standardized diagrams.

Chemical and Physical Properties

Cimbuterol-d9 is the deuterium-labeled version of Cimbuterol. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound, Cimbuterol, in complex matrices. Its primary use is in research and analytical laboratories, particularly for residue control and metabolism studies.[1] It is intended for research purposes only and is not for human or veterinary use.[2][3]

| Property | Value | Source(s) |

| CAS Number | 1246819-04-4 | [1][2][3][4] |

| Chemical Name | 2-Amino-5-(2-tert-butyl-d9-amino-1-hydroxyethyl)benzonitrile | [1][4] |

| Molecular Formula | C₁₃H₁₀D₉N₃O | [3][5] |

| Molecular Weight | ~242.36 g/mol | [2][3] |

| Appearance | White to Off-White Solid | [3] |

| Purity | >95% | [5] |

| Solubility | Methanol (Slightly, Heated) | [3] |

| Storage | Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months). |

Supplier and Purchasing Information

Cimbuterol-d9 is available from several specialized chemical suppliers as a reference standard. Pricing and availability can vary, and many suppliers require user registration to view pricing details.

| Supplier | Product/Catalog No. | Available Quantities | Contact/Purchasing |

| WITEGA Laboratorien | BA023 | 5 mg, 10 mg, 25 mg, 50 mg | Distributed through various vendors.[1] |

| Biosynth | WZB81904 | 0.5 mg, 1 mg, 2 mg | Online catalog; prices listed as $900.00 for 0.5 mg and 1 mg.[2] |

| GlpBio | GC62897 | 1 mg, 5 mg, 10 mg | Online catalog; requires inquiry for pricing. |

| Clearsynth | C468509 | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg | Online catalog; requires login to view price.[6] |

| Simson Pharma | N/A | Inquire for details | Contact via email or phone for pricing and ordering.[7] |

| HPC Standards | 679193 | 10 mg | Online catalog; requires login to view price.[8] |

Application and Experimental Protocols

The primary application of Cimbuterol-d9 is as an internal standard (IS) for the accurate quantification of Cimbuterol in biological samples, such as pork meat, using LC-MS/MS.[1] The IS corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response.[1]

This protocol is adapted from methodologies described for the analysis of β-agonists in animal tissues.

1. Objective: To accurately quantify Cimbuterol in a pork meat sample using Cimbuterol-d9 as an internal standard.

2. Materials:

-

Pork meat sample

-

Cimbuterol-d9 (Internal Standard Stock)

-

Cimbuterol (Calibration Standard)

-

Acetonitrile (ACN)

-

Formic Acid

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

-

Centrifuge tubes, vials

3. Methodology:

-

Sample Preparation & Extraction:

-

Homogenize 5g of the pork meat sample.

-

Spike the homogenized sample with a known concentration of Cimbuterol-d9 solution.

-

Add 10 mL of acetonitrile and vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant (the acetonitrile layer).

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example values):

-

Cimbuterol: Q1: m/z 234.1 -> Q3: m/z 178.1 (quantifier), m/z 160.1 (qualifier).

-

Cimbuterol-d9: Q1: m/z 243.2 -> Q3: m/z 184.1 (quantifier).

-

-

Note: Specific m/z values should be optimized in the laboratory.

-

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of the Cimbuterol standard spiked with the fixed concentration of Cimbuterol-d9.

-

Plot the ratio of the peak area of Cimbuterol to the peak area of Cimbuterol-d9 against the concentration of the Cimbuterol standards.

-

Calculate the concentration of Cimbuterol in the pork sample by interpolating its peak area ratio onto the calibration curve.

-

Biological Context: β-Adrenergic Signaling Pathway

Cimbuterol is a β-adrenergic agonist. It exerts its effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical Gs-protein signaling cascade initiated by an agonist like Cimbuterol.

Safety and Handling

Cimbuterol-d9 is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[8] Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fumes.[3] Wash hands thoroughly after handling.[3] Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[3]

-

Response: If in eyes, rinse cautiously with water for several minutes.[3] If on skin, wash with plenty of water.[3] If inhaled, remove person to fresh air.[3]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]

-

-

Personal Protective Equipment (PPE): A dust mask, safety glasses, and chemical-resistant gloves are recommended.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.[3][8]

References

- 1. Cimbuterol-D9 - Traceable Reference Standard for Residue Analysis (CAS 1246819-04-4) [witega.de]

- 2. Cimbuterol-d9 | 1246819-04-4 | WZB81904 | Biosynth [biosynth.com]

- 3. CiMbuterol-D9 - Safety Data Sheet [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. rivm.nl [rivm.nl]

- 6. clearsynth.com [clearsynth.com]

- 7. Cimbuterol-D9 | CAS No- 1246819-04-4 | Simson Pharma Limited [simsonpharma.com]

- 8. hpc-standards.com [hpc-standards.com]

Cimbuterol-d9: A Technical Guide to Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safety, handling, and analytical applications of Cimbuterol-d9. The content herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this deuterated β-adrenergic agonist.

Safety Data Sheet (SDS) Overview

Cimbuterol-d9 is the deuterated form of Cimbuterol, a β-adrenergic agonist. As with any chemical substance, it is imperative to handle Cimbuterol-d9 with care and adhere to the safety precautions outlined in the material safety data sheet (MSDS) provided by the supplier. While specific details may vary slightly between manufacturers, the following sections summarize the key safety information.

Identification and Physicochemical Properties

| Property | Value |

| Chemical Name | 2-Amino-5-(2-tert-butyl-D9-amino-1-hydroxyethyl)benzonitrile |

| Synonyms | Cimbuterol-D9 |

| CAS Number | 1246819-04-4 |

| Molecular Formula | C₁₃H₁₀D₉N₃O |

| Molecular Weight | 242.36 g/mol |

Hazard Identification

Cimbuterol-d9 is not classified as a hazardous substance in accordance with GB CLP Regulation. However, due to its pharmacological activity as a β-adrenergic agonist, it should be handled with caution. Potential hazards include:

-

Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.

-

Skin Contact: May be harmful if absorbed through the skin. May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Handling and Storage

Handling:

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, including gloves and eye/face protection.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Recommended storage is at -20°C for up to one month or -80°C for up to six months for stock solutions.

-

Keep away from incompatible materials.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate filter if dust or aerosols are generated. |

Experimental Protocols

Cimbuterol-d9 is primarily used as an internal standard in analytical methods for the quantification of Cimbuterol and other related β-agonists in various matrices, such as biological fluids and tissues. Its deuterated nature makes it an ideal internal standard for mass spectrometry-based assays, as it co-elutes with the non-deuterated analyte but is distinguishable by its higher mass.

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of Cimbuterol-d9 for use as an internal standard.

Materials:

-

Cimbuterol-d9 powder

-

Methanol (LC-MS grade)

-

Volumetric flasks (Class A)

-

Calibrated analytical balance

-

Pipettes (calibrated)

Procedure:

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh a precise amount of Cimbuterol-d9 powder (e.g., 1 mg) using an analytical balance.

-

Quantitatively transfer the powder to a volumetric flask of appropriate size (e.g., 1 mL).

-

Dissolve the powder in a small amount of methanol and sonicate for a few minutes to ensure complete dissolution.

-

Bring the solution to the final volume with methanol and mix thoroughly.

-

Store the stock solution in an amber vial at -20°C or -80°C.

-

-

Working Solution (e.g., 1 µg/mL):

-

Perform a serial dilution of the stock solution to achieve the desired concentration for the working solution.

-

For example, to prepare a 1 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution to a final volume of 10 mL with the appropriate solvent (e.g., methanol or mobile phase).

-

Prepare fresh working solutions daily or as needed.

-

Sample Preparation for LC-MS/MS Analysis

Objective: To extract Cimbuterol from a biological matrix (e.g., urine) and prepare it for LC-MS/MS analysis, incorporating Cimbuterol-d9 as an internal standard.

Materials:

-

Urine sample

-

Cimbuterol-d9 working solution

-

β-Glucuronidase (from E. coli)

-

Phosphate buffer (0.2 M, pH 7)

-

Methyl tert-butyl ether (MTBE)

-

Formic acid

-

Ammonium hydroxide

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Enzymatic Hydrolysis:

-

To 2 mL of urine in a centrifuge tube, add 1 mL of phosphate buffer (pH 7).

-

Add a known amount of Cimbuterol-d9 internal standard working solution.

-

Add 50 µL of β-glucuronidase solution.

-

Incubate the mixture at 60°C for 1 hour to deconjugate any glucuronidated metabolites.

-

-

Liquid-Liquid Extraction (LLE):

-

After cooling, add 5 mL of MTBE to the sample.

-

Vortex for 10 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 5 mL of MTBE.

-

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional, for cleaner samples):

-

Condition the SPE cartridge with methanol followed by water.

-

Reconstitute the dried extract from the LLE step in a suitable loading buffer and load it onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with 2% ammonium hydroxide).

-

Evaporate the eluate to dryness under nitrogen.

-

-

Reconstitution:

-

Reconstitute the final dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Vortex briefly and transfer to an autosampler vial.

-

LC-MS/MS Instrumental Analysis

Objective: To quantify Cimbuterol in the prepared sample using LC-MS/MS with Cimbuterol-d9 as an internal standard.

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 95% A, ramp to 5% A, and then re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cimbuterol: m/z 234.1 → 178.1 (quantifier), m/z 234.1 → 122.1 (qualifier)

-

Cimbuterol-d9: m/z 243.2 → 187.1 (quantifier)

-

-

Collision Energy and other MS parameters: Optimize for the specific instrument.

Signaling Pathways and Workflows

β-Adrenergic Receptor Signaling Pathway

Cimbuterol is a β-adrenergic agonist, meaning it stimulates β-adrenergic receptors. This activation triggers a well-defined intracellular signaling cascade.

A Technical Guide to the Stability and Storage of Cimbuterol-d9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of Cimbuterol-d9, a deuterated isotopologue of the β2-adrenergic agonist Cimbuterol. Ensuring the stability of isotopically labeled standards is paramount for the accuracy and reliability of quantitative bioanalytical studies. This document outlines recommended storage conditions, a detailed protocol for stability assessment, and the relevant biological signaling pathway for Cimbuterol.

Introduction to Cimbuterol-d9

Cimbuterol-d9 is the deuterium-labeled form of Cimbuterol, a β2-adrenergic agonist. Due to its structural similarity and mass difference from the unlabeled analyte, Cimbuterol-d9 is frequently employed as an internal standard in chromatographic methods coupled with mass spectrometry (LC-MS/MS and GC-MS) for the quantification of Cimbuterol in various biological matrices.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it effectively corrects for variability during sample preparation and analysis.

Stability and Storage of Cimbuterol-d9

The chemical stability of Cimbuterol-d9 is a critical factor that can influence the integrity of experimental results. While specific quantitative stability data for Cimbuterol-d9 under various stress conditions is not extensively available in public literature, general guidelines for the storage of isotopically labeled reference standards and data from structurally similar compounds provide a strong basis for recommended practices.

Recommended Storage Conditions

To maintain its integrity, Cimbuterol-d9 should be stored under controlled conditions. The following table summarizes the recommended storage for both the neat compound and its solutions.

| Form | Storage Temperature | Container | Additional Recommendations |

| Neat (Solid) | 2-8°C[2] | Tightly sealed, light-resistant container | Store in a dry, well-ventilated area away from heat sources.[3][4] |

| Stock Solutions | -20°C (short-term, up to 1 month)[5] or -80°C (long-term, up to 6 months)[5] | Tightly sealed vials, protected from light | Prepare solutions in a suitable solvent, such as methanol.[3] Aliquot to avoid repeated freeze-thaw cycles.[5] |

Quantitative Stability Data

As of the last update, specific public data on the forced degradation of Cimbuterol-d9 is limited. However, a stability-indicating method can be developed by subjecting the compound to stress conditions and quantifying the remaining parent compound. The following table is a template for presenting such stability data, which should be generated as part of a comprehensive validation of any analytical method using Cimbuterol-d9. A study on the structurally similar β-agonist, Clenbuterol, showed significant degradation under acidic and photolytic conditions.[6]

Table 1: Template for Quantitative Stability Data of Cimbuterol-d9

| Stress Condition | Duration | Temperature | % Recovery of Cimbuterol-d9 | Observations |

| Acid Hydrolysis (e.g., 0.1 M HCl) | ||||

| Base Hydrolysis (e.g., 0.1 M NaOH) | ||||

| Oxidation (e.g., 3% H₂O₂) | ||||

| Thermal Degradation | ||||

| Photostability (ICH Q1B) |

Experimental Protocol for Stability Assessment

The following protocol outlines a forced degradation study to assess the stability of Cimbuterol-d9 and to develop a stability-indicating analytical method. This protocol is based on general guidelines for forced degradation studies and findings from studies on similar molecules like Clenbuterol.[6][7][8]

Objective

To identify potential degradation products of Cimbuterol-d9 under various stress conditions and to establish a stability-indicating analytical method.

Materials

-

Cimbuterol-d9 reference standard

-

High-purity solvents (e.g., methanol, acetonitrile)

-

Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system coupled with a mass spectrometer (MS/MS)

-

Photostability chamber

Methodology

-

Preparation of Stock Solution: Prepare a stock solution of Cimbuterol-d9 in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Expose the solid Cimbuterol-d9 and a solution to elevated temperatures (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid Cimbuterol-d9 and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Analyze the samples using a validated LC-MS/MS method. The method should be capable of separating the parent Cimbuterol-d9 from any potential degradation products.

-

Monitor the disappearance of the parent compound and the appearance of any new peaks.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of Cimbuterol-d9 under each condition.

-

Characterize the major degradation products using their mass spectra.

-

The stability-indicating method is considered validated if it can accurately quantify Cimbuterol-d9 in the presence of its degradation products.

-

Visualization of Biological Pathway and Experimental Workflow

Cimbuterol Signaling Pathway

As a β2-adrenergic agonist, Cimbuterol exerts its effects by binding to and activating the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[3][4][9]

Caption: β2-Adrenergic Receptor Signaling Pathway activated by Cimbuterol.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical steps involved in a forced degradation study for Cimbuterol-d9.

Caption: Workflow for Cimbuterol-d9 Forced Degradation Study.

References

- 1. Cimbuterol-D9 - Traceable Reference Standard for Residue Analysis (CAS 1246819-04-4) [witega.de]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adrenergic receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Throughput Quantification of Clenbuterol in Biological Matrices Using Cimbuterol-d9 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of clenbuterol in biological matrices, such as plasma, serum, and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Cimbuterol-d9 (Clenbuterol-d9), is employed. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1][2][3] This method is suitable for applications in clinical research, forensic toxicology, and sports anti-doping analysis.

Introduction

Clenbuterol is a beta-2 adrenergic agonist used as a bronchodilator for treating breathing disorders.[4][5] However, it is also illicitly used as a performance-enhancing drug in sports and as a growth-promoting agent in livestock due to its anabolic properties.[4][6] Consequently, sensitive and reliable methods for the detection and quantification of clenbuterol in biological samples are crucial.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for quantitative bioanalysis due to its high sensitivity and selectivity.[7] The use of a stable isotope-labeled internal standard, such as Cimbuterol-d9, is critical for achieving accurate and precise quantification.[2][3] Cimbuterol-d9 has nearly identical chemical and physical properties to clenbuterol, ensuring they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[1] This allows for reliable correction of any analyte loss during sample processing or fluctuations in instrument response.[1][2]

Experimental

Materials and Reagents

-

Clenbuterol hydrochloride and Cimbuterol-d9 hydrochloride analytical standards were obtained from a certified supplier.

-

HPLC-grade methanol, acetonitrile, and water were used.

-

Formic acid (LC-MS grade) was used as a mobile phase modifier.

-

Biological matrix (plasma, serum, or urine) was sourced from drug-free donors.

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer was used for analysis.

Preparation of Standards and Samples

Stock Solutions: Individual stock solutions of clenbuterol and Cimbuterol-d9 (1 mg/mL) were prepared in methanol.

Working Standard Solutions: A series of working standard solutions of clenbuterol were prepared by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

Internal Standard Working Solution: The Cimbuterol-d9 stock solution was diluted with acetonitrile to a final concentration of, for example, 10 ng/mL.[8]

Sample Preparation: A protein precipitation method is described below. Alternatively, solid-phase extraction (SPE) can be employed.[4][9]

-

Pipette 200 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 50 µL of the Cimbuterol-d9 internal standard working solution to each tube and vortex briefly.

-

Add 600 µL of cold acetonitrile to precipitate proteins.[1]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separation.[1]

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.[1]

-

Injection Volume: 5-10 µL.[1]

-

Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Clenbuterol | 277.1 | 203.1 |

| Cimbuterol-d9 | 286.2 | 212.2 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Results and Discussion

The use of Cimbuterol-d9 as an internal standard provides excellent performance for the quantification of clenbuterol. The method demonstrates good linearity over a wide concentration range, and the precision and accuracy are within acceptable limits for bioanalytical method validation.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of clenbuterol using Cimbuterol-d9 as an internal standard.

| Parameter | Performance |

| Linearity Range | 0.1 - 50 ng/mL[8] |

| Correlation Coefficient (r²) | > 0.999[8][9] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[8] |

| Intra-day Precision (%CV) | < 10%[8] |

| Inter-day Precision (%CV) | < 15%[10] |

| Accuracy (% Bias) | Within ±15%[8][10] |

| Recovery | 85-115% |

Visualizations

Caption: Experimental workflow for the quantification of Clenbuterol.

Caption: Role of Cimbuterol-d9 as an internal standard.

Conclusion

The described LC-MS/MS method utilizing Cimbuterol-d9 as an internal standard allows for the highly accurate, precise, and sensitive quantification of clenbuterol in various biological matrices. The protocol is straightforward and can be readily implemented in laboratories performing bioanalytical testing. The use of a stable isotope-labeled internal standard is paramount for mitigating variability and ensuring the reliability of the quantitative results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. nyc.gov [nyc.gov]

- 5. Clenbuterol in the horse: confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas chromatography-mass spectrometric analysis of clenbuterol from urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texilajournal.com [texilajournal.com]

- 8. Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation [mdpi.com]

- 9. uknowledge.uky.edu [uknowledge.uky.edu]

- 10. scispace.com [scispace.com]

Application Note: Quantitative Analysis of Beta-Agonists Using Cimbuterol-d9 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-adrenergic agonists (beta-agonists) are a class of synthetic compounds that mimic the effects of endogenous catecholamines like epinephrine and norepinephrine.[1] They are utilized in human and veterinary medicine primarily for their bronchodilatory effects in treating respiratory conditions such as asthma.[1] However, certain beta-agonists have been illicitly used as growth-promoting agents in livestock to increase muscle mass and reduce fat content.[2] This off-label use can lead to residues in animal-derived food products, posing potential health risks to consumers, including symptoms like muscular tremors, cardiac palpitations, and headaches. Consequently, the use of beta-agonists as growth promoters is prohibited in many countries, necessitating sensitive and reliable analytical methods for their detection and quantification in various biological matrices.[3]

This application note provides a detailed protocol for the quantitative analysis of beta-agonists in biological matrices, such as urine and tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Cimbuterol-d9, a deuterated stable isotope of the beta-agonist Cimbuterol, as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Signaling Pathway of Beta-Agonists

Beta-agonists exert their physiological effects by binding to and activating beta-adrenergic receptors, which are G-protein coupled receptors located on the surface of various cells.[1][4] The activation of these receptors, primarily β1, β2, and β3 subtypes, initiates a downstream signaling cascade. The most prominent pathway involves the coupling of the receptor to a stimulatory G-protein (Gs). This activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][4] The elevated levels of cAMP then activate protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to the specific physiological response in the target tissue, such as smooth muscle relaxation in the airways or cardiac muscle contraction.[1][4]

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Cimbuterol in Biological Matrices Using Cimbuterol-d9 as an Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cimbuterol in biological matrices. The method utilizes Cimbuterol-d9 as a stable isotope-labeled internal standard to ensure high accuracy and precision. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The described method is suitable for various applications, including pharmacokinetic studies, residue analysis, and doping control.

Introduction

Cimbuterol is a beta-2 adrenergic agonist that has been investigated for its potential therapeutic effects as a bronchodilator and has also been illicitly used as a growth promoter in livestock.[1] Consequently, sensitive and specific analytical methods are required for its detection and quantification in biological samples. LC-MS/MS has emerged as the preferred technique for the analysis of beta-agonists due to its high selectivity, sensitivity, and the elimination of derivatization steps often required in gas chromatography-mass spectrometry (GC-MS) methods.[2][3] The use of a stable isotope-labeled internal standard, such as Cimbuterol-d9, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring reliable quantification.[4][5]

Experimental Protocol

Materials and Reagents

-

Cimbuterol analytical standard

-

Cimbuterol-d9 internal standard (IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (or acetic acid)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

-

Biological matrix (e.g., plasma, urine, tissue homogenate)

Sample Preparation

A critical step in the analysis of biological samples is the effective removal of interferences such as proteins, salts, and macromolecules.[6] The following protocol outlines a general solid-phase extraction (SPE) procedure, which typically yields cleaner extracts compared to liquid-liquid extraction (LLE) or protein precipitation.[1][7]

-

Sample Pre-treatment:

-

To 1 mL of the biological sample (e.g., plasma or urine), add the Cimbuterol-d9 internal standard to a final concentration of 10 ng/mL.

-

For tissue samples, homogenize the tissue in an appropriate buffer before adding the internal standard.

-

Acidify the sample with formic acid to a pH of approximately 3-4.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[8]

-

LC-MS/MS Conditions

The chromatographic separation is typically performed on a C18 reversed-phase column.[2][9]

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[10]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at 10% B, increasing to 90% B over 5-7 minutes, holding for 1-2 minutes, and then re-equilibrating to initial conditions.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

-

Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for cimbuterol and Cimbuterol-d9 should be optimized. Representative transitions for similar compounds like clenbuterol are often monitored.[3][4] For cimbuterol, the protonated molecular ion [M+H]+ would be selected as the precursor ion.

-

Source Parameters:

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the LC-MS/MS method for cimbuterol analysis. The values are based on published data for similar beta-agonists and represent typical targets for method validation.

| Parameter | Expected Value | Reference |

| Linearity (r²) | > 0.99 | [2][9] |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | [4][10] |

| Limit of Quantitation (LOQ) | 0.05 - 0.5 ng/mL | [4] |

| Recovery | 80 - 110% | [8][9] |

| Intra-day Precision (%RSD) | < 15% | [3] |

| Inter-day Precision (%RSD) | < 15% | [3] |

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

Caption: LC-MS/MS workflow for cimbuterol analysis.

Conclusion

The described LC-MS/MS method provides a highly sensitive and selective approach for the quantification of cimbuterol in various biological matrices. The incorporation of Cimbuterol-d9 as an internal standard ensures the accuracy and reliability of the results. This application note serves as a comprehensive guide for the development and implementation of a robust analytical method for cimbuterol, suitable for a wide range of research and regulatory applications.

References

- 1. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vetdergikafkas.org [vetdergikafkas.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. Clenbuterol in the horse: confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Quantification of clenbuterol in equine plasma, urine and tissue by liquid chromatography coupled on-line with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Determination of clenbuterol, salbutamol, and cimaterol in bovine retina by electrospray ionization-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Role of Cimbuterol-d9 in Advancing Pharmaceutical Metabolism Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. In-vitro metabolic studies are crucial for predicting a drug's in-vivo behavior, potential drug-drug interactions, and overall safety profile. The use of stable isotope-labeled internal standards, such as Cimbuterol-d9, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the accurate and precise quantification of xenobiotics in complex biological matrices.